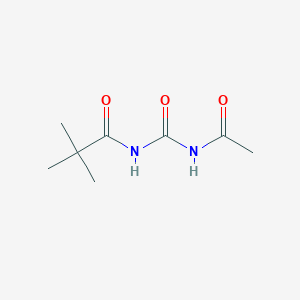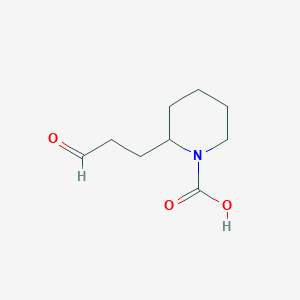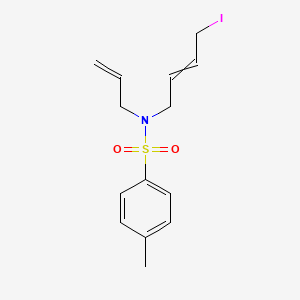
N-(acetylcarbamoyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(acetylcarbamoyl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes an acetylcarbamoyl group attached to a 2,2-dimethylpropanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(acetylcarbamoyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanamide with an acetylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(acetylcarbamoyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
N-(acetylcarbamoyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(acetylcarbamoyl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The acetylcarbamoyl group can interact with enzymes or proteins, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
N-(acetylcarbamoyl)-2,2-dimethylpropanamide: can be compared with other compounds such as N-acetylglutamate and N-acetylcysteine.
N-acetylglutamate: Used in metabolic studies and enzyme regulation.
N-acetylcysteine: Known for its antioxidant properties and use in medical treatments.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct interactions with biological molecules and its potential for diverse applications in various fields.
属性
CAS 编号 |
854643-13-3 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
N-(acetylcarbamoyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)9-7(13)10-6(12)8(2,3)4/h1-4H3,(H2,9,10,11,12,13) |
InChI 键 |
SFRLJQAAZYYBTE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=O)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)

![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)

![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)
